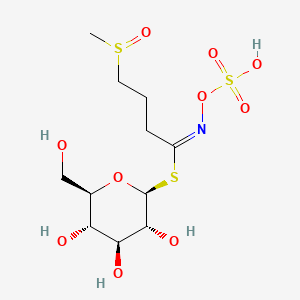
beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfinyl)-N-(sulfooxy)butanimidate)
Overview
Description
This compound belongs to a class of 1-thio-D-glucopyranose derivatives, characterized by the presence of a sulfur atom oxidized in various forms. These derivatives, including sulfonic acids, sulfonate esters, and sulfonamides, exhibit unique anomeric functionalities. Their resistance or inhibitory effect against enzymatic carbohydrate processing makes them valuable for studying enzyme inhibition and understanding carbohydrate structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Synthesis Analysis
The synthesis of these sulfur-oxidized glucopyranose derivatives is complex, involving multiple steps to introduce the sulfonic acid, sulfenamide, and sulfonamide groups. These synthetic routes are crucial for producing compounds with specific anomeric functionalities, which may have applications in enzymatic inhibition studies (Knapp, Darout, & Amorelli, 2006).
Scientific Research Applications
Synthesis and Enzyme Inhibition
- Beta-D-Glucopyranose derivatives have been synthesized with oxidized sulfur atoms, showing potential for enzyme inhibition studies due to their unusual anomeric functionality (Knapp, Darout, & Amorelli, 2006).
Potential as Glucosidase Inhibitors
- Thio analogs of disaccharides have been synthesized, such as n-propyl kojibioside, indicating their potential as glucosidase inhibitors (Andrews & Pinto, 1995).
Stereoselective Glycosylation
- Stereoselective glycosylation of alcohols using glucose 1,2-cyclic sulfites as a method has been developed, demonstrating the utility of such derivatives in carbohydrate chemistry (Sanders & Kiessling, 1994).
Development of Multivalent Thiosaccharides
- Methodologies for creating glycosulfoxides from O-protected 1-thio-D-glucopyranoses have been developed, offering a pathway to novel multivalent thiosaccharides with potential biological significance (Aversa et al., 2005).
Inhibitory Activity on Glycosidases
- Synthesis of 5-thio-D-glucopyranosylarylamines and their evaluation as inhibitors for glucoamylase G2 and alpha-glucosidase from brewer's yeast highlights the application in enzyme inhibition (Randell et al., 1999).
Polymerization for Polysaccharide Derivatives
- 1,2-O-Sulfinyl glucopyranose was polymerized cationically to create (1→2)-d-glucopyranan, showing the potential for synthesizing polysaccharide derivatives (Shetty, Koyama, & Nakano, 2016).
Impact on Cellular Transport Processes
- 5-Thio-d-glucopyranose has been studied for its effects on active and facilitated-diffusion transport processes, illustrating its role in exploring glucose biochemistry (Whistler & Lake, 1972).
Mechanism of Action
Target of Action
It’s known that glucoiberin belongs to the glucosinolates, a class of secondary metabolites found in brassica crops . These compounds have been widely studied for their beneficial and prejudicial biological effects on human and animal nutrition .
Mode of Action
Glucosinolates, the class of compounds to which glucoiberin belongs, are known to have a significant impact on human health, including anti-inflammatory and anti-cancer effects . These effects are mediated through enzymatic reactions catalyzed by myrosinase enzyme .
Biochemical Pathways
Glucoiberin, as a glucosinolate, is involved in several biochemical pathways. The biosynthetic pathways of glucosinolates consist of different steps: the chain-elongation of amino acid precursors and the aliphatic/aromatic groups and the conversion of the oxime into the glucosinolate structure .
Pharmacokinetics
It’s known that the bioavailability of glucosinolates and their bioactive hydrolysis products depends on both genetics and the environment, including crop management practices, harvest and storage, processing, and meal preparation .
Result of Action
Glucosinolates and their derivatives have been found to regulate cancer cell development by regulating target enzymes, controlling apoptosis, and blocking the cell cycle .
Action Environment
It’s known that the environment and processing mechanisms can affect the content of glucosinolate concentration in brassica vegetables .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYYADMVYQURSX-WWFIZPDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
554-88-1 | |
| Record name | Glucoiberin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 144 °C | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)

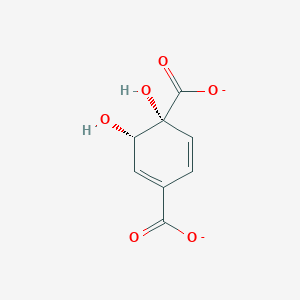
![7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate](/img/structure/B1241027.png)
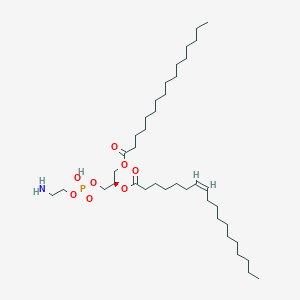
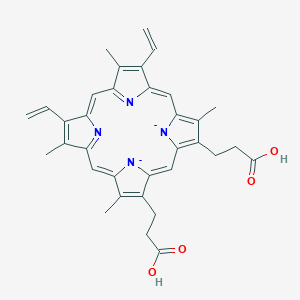

![3-[2-(Azepan-1-yl)ethyl]-6-propyl-1,3-benzothiazol-2-one](/img/structure/B1241033.png)


![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)
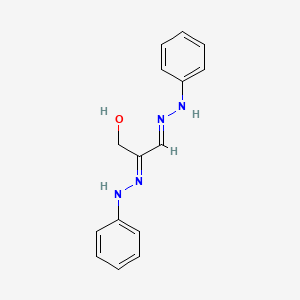
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241042.png)